molecular formula C13H11ClN4O3 B11436911 7-(3-Chloro-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Chloro-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11436911
M. Wt: 306.70 g/mol
InChI Key: WULAOJJCOXOFHW-UHFFFAOYSA-N
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Description

7-(3-Chloro-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chloro-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of 3-chloro-4-methoxyaniline with various reagents to form the triazolo-pyrimidine core. The reaction conditions often include the use of solvents like ethyl acetate and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(3-Chloro-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(3-Chloro-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Chloro-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of chloro and methoxy groups on the phenyl ring enhances its potential as a versatile pharmacophore .

Properties

Molecular Formula

C13H11ClN4O3

Molecular Weight

306.70 g/mol

IUPAC Name

7-(3-chloro-4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H11ClN4O3/c1-21-11-3-2-7(4-8(11)14)10-5-9(12(19)20)17-13-15-6-16-18(10)13/h2-6,10H,1H3,(H,19,20)(H,15,16,17)

InChI Key

WULAOJJCOXOFHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O)Cl

Origin of Product

United States

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